molecular formula C14H18 B14669398 [2-(Cyclohex-2-en-1-yl)ethyl]benzene CAS No. 40463-34-1

[2-(Cyclohex-2-en-1-yl)ethyl]benzene

Katalognummer: B14669398
CAS-Nummer: 40463-34-1
Molekulargewicht: 186.29 g/mol
InChI-Schlüssel: VGRMIIZYLXDZDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(Cyclohex-2-en-1-yl)ethyl]benzene is an organic compound that features a benzene ring attached to a cyclohexene ring via an ethyl chain. This compound is of interest due to its unique structure, which combines aromatic and alicyclic elements, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Cyclohex-2-en-1-yl)ethyl]benzene can be achieved through several methods. One common approach involves the alkylation of benzene with 2-(cyclohex-2-en-1-yl)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of phenylcyclohexene. This process uses a palladium or platinum catalyst under high pressure and temperature to achieve the desired product with high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

[2-(Cyclohex-2-en-1-yl)ethyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation of the compound can lead to the saturation of the cyclohexene ring, forming [2-(cyclohexyl)ethyl]benzene.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of [2-(cyclohexyl)ethyl]benzene.

    Substitution: Formation of halogenated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

[2-(Cyclohex-2-en-1-yl)ethyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of fragrances and other fine chemicals.

Wirkmechanismus

The mechanism of action of [2-(Cyclohex-2-en-1-yl)ethyl]benzene involves its interaction with various molecular targets. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and withdrawing effects of the benzene and cyclohexene rings, respectively. These interactions can lead to the formation of reactive intermediates that participate in further transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexenone: An enone with similar reactivity but lacks the benzene ring.

    Phenylcyclohexane: A saturated analog with different chemical properties.

    Cyclohexylbenzene: A fully saturated analog with distinct reactivity.

Uniqueness

[2-(Cyclohex-2-en-1-yl)ethyl]benzene is unique due to its combination of aromatic and alicyclic structures, which imparts distinct reactivity and versatility in organic synthesis. This dual nature allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in various applications.

Eigenschaften

CAS-Nummer

40463-34-1

Molekularformel

C14H18

Molekulargewicht

186.29 g/mol

IUPAC-Name

2-cyclohex-2-en-1-ylethylbenzene

InChI

InChI=1S/C14H18/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1,3-5,7-9,14H,2,6,10-12H2

InChI-Schlüssel

VGRMIIZYLXDZDC-UHFFFAOYSA-N

Kanonische SMILES

C1CC=CC(C1)CCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.